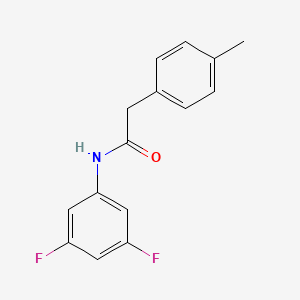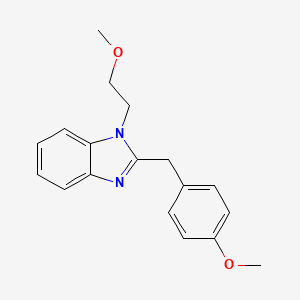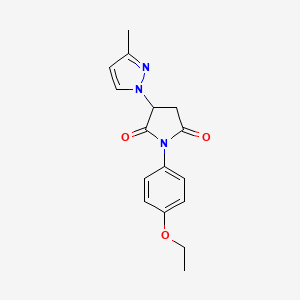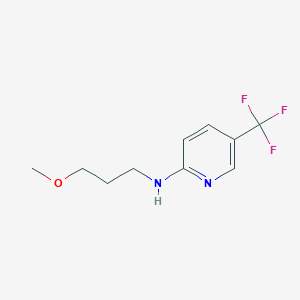![molecular formula C18H21ClN2O5S B4385779 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4385779.png)
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide
Overview
Description
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that is being developed for the treatment of various types of cancer. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is an important target in cancer therapy.
Mechanism of Action
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide works by inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. This pathway is important for the survival and proliferation of B-cells, which are involved in the development of various types of cancer. By inhibiting BTK, 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide disrupts the BCR pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In addition, 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide has been shown to have a selective inhibitory effect on BTK, with minimal activity against other kinases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide is its specificity for BTK, which makes it a promising candidate for the treatment of various types of cancer. However, one limitation of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential directions for future research on 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide. One area of interest is the development of combination therapies that incorporate 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide with other targeted agents or chemotherapy drugs. Another area of interest is the investigation of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide and to identify potential biomarkers that can be used to predict response to treatment.
Scientific Research Applications
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide has shown promising results in preclinical studies for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c19-16-11-15(27(23,24)21-8-2-1-3-9-21)6-7-17(16)26-13-18(22)20-12-14-5-4-10-25-14/h4-7,10-11H,1-3,8-9,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBHTBYCIDWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide](/img/structure/B4385711.png)

![3,7-di-2-furoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4385727.png)


![N-cyclohexyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4385741.png)
![ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4385748.png)
![3-(3-hydroxypropyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4385763.png)

![N-benzyl-3-chloro-4-methoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4385772.png)
![N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4385785.png)
![2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B4385790.png)